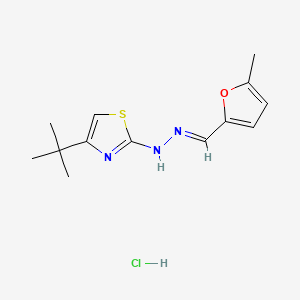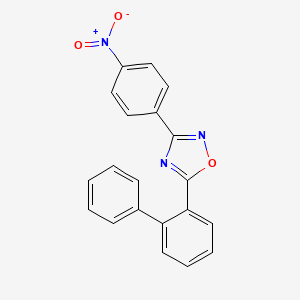![molecular formula C17H24N2O3S B5693098 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)
4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide, also known as ACBC, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying certain biological processes and as a potential therapeutic agent. In
Mécanisme D'action
The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide involves its interaction with certain proteins and enzymes in the body. Specifically, 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide has been shown to modulate the activity of certain ion channels and neurotransmitter receptors, which can affect the release of neurotransmitters and the transmission of signals in the nervous system. 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide has also been shown to have anti-inflammatory and analgesic effects, which may be related to its interaction with certain enzymes involved in these processes.
Biochemical and Physiological Effects:
4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide has been shown to have a variety of biochemical and physiological effects, including modulation of ion channels and neurotransmitter receptors, anti-inflammatory and analgesic effects, and potential anticonvulsant effects. 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide has also been shown to have low toxicity and good bioavailability, which makes it an attractive candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide in lab experiments is its specificity for certain ion channels and neurotransmitter receptors, which allows for more targeted and precise experiments. 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide also has low toxicity and good bioavailability, which makes it easier to administer and study in animal models. However, one limitation of using 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide in lab experiments is its complex synthesis method, which may limit its availability and accessibility for some researchers.
Orientations Futures
There are several future directions for research on 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide, including further investigation of its mechanism of action, potential therapeutic applications, and optimization of its synthesis method. 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide may also be useful in the study of other biological processes and conditions, such as addiction and psychiatric disorders. Overall, 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide shows promise as a valuable tool for scientific research and potential therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide involves several steps, including the reaction of N-cyclohexylbenzamide with allyl bromide and sodium hydride to form an intermediate compound. This intermediate is then reacted with methylsulfonyl chloride to produce the final product, 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide. The synthesis of 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide has been studied for its potential use in a variety of scientific research applications. One area of research where 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide has shown promise is in the study of certain biological processes, such as the regulation of ion channels and neurotransmitter release. 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide has also been investigated as a potential therapeutic agent for the treatment of various conditions, including pain, inflammation, and epilepsy.
Propriétés
IUPAC Name |
N-cyclohexyl-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-3-13-19(23(2,21)22)16-11-9-14(10-12-16)17(20)18-15-7-5-4-6-8-15/h3,9-12,15H,1,4-8,13H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIANFGMYMJWRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)
![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)

![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)

![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)



![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5693091.png)
![N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5693101.png)
